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Introduction
Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening

ventricular tachyarrhythmias.[1] As a pure potassium channel blocker, it exerts its therapeutic

effect by prolonging the cardiac action potential duration and the effective refractory period of

myocardial cells.[2][3] A thorough understanding of the pharmacokinetic and metabolic profile

of Nifekalant is paramount for its safe and effective clinical application, as well as for guiding

further drug development and interaction studies. This technical guide provides a

comprehensive overview of the current knowledge on the absorption, distribution, metabolism,

and excretion (ADME) of Nifekalant, with a focus on quantitative data, experimental

methodologies, and metabolic pathways.

Pharmacokinetics
The pharmacokinetic profile of Nifekalant has been characterized in various preclinical and

clinical studies. Following intravenous administration, the plasma concentration of Nifekalant

declines in a manner that is best described by a two-compartment model.[4][5]

Absorption
As Nifekalant is administered intravenously, absorption is complete and instantaneous.
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Distribution
Nifekalant exhibits a relatively small volume of distribution. In healthy volunteers, the volume of

the central compartment (Vc) has been reported to be 8.27 L, while the volume of the

peripheral compartment (Vp) is 45.6 L.[2] In rats and dogs, plasma protein binding is

approximately 65-70% and 68-80%, respectively.[4]

Metabolism
The primary route of Nifekalant metabolism is through glucuronide conjugation in the liver.[6]

Additionally, other metabolic pathways, including N-dealkylation and nitro reduction, have been

suggested.[4] However, the specific enzymes responsible for these transformations, including

the UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isoforms, have not been

fully elucidated in the available literature. The unchanged form of Nifekalant is the active

moiety.[6]

Excretion
In rats, approximately 30% of Nifekalant is excreted in the urine and 70% in the feces. In dogs,

urinary and fecal excretion account for 46% and 27% of the administered dose, respectively.[4]

In humans, the urinary excretion of the unchanged drug is approximately 30%.[6] The

population mean clearance (CL) in healthy Chinese volunteers has been determined to be 53.8

L/h.[2]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Nifekalant obtained

from studies in healthy human volunteers and beagle dogs.

Table 1: Pharmacokinetic Parameters of Nifekalant in Healthy Human Volunteers Following

Intravenous Administration[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://academic.oup.com/chromsci/article/51/9/867/290364
https://www.aidic.it/cet/15/46/230.pdf
https://www.taylorfrancis.com/chapters/edit/10.1201/b18421-40/hplc-method-determination-concentration-nifekalant-human-plasma-xie
https://www.aidic.it/cet/15/46/230.pdf
https://www.taylorfrancis.com/chapters/edit/10.1201/b18421-40/hplc-method-determination-concentration-nifekalant-human-plasma-xie
https://www.aidic.it/cet/15/46/230.pdf
https://www.taylorfrancis.com/chapters/edit/10.1201/b18421-40/hplc-method-determination-concentration-nifekalant-human-plasma-xie
https://academic.oup.com/chromsci/article/51/9/867/290364
https://www.aidic.it/cet/15/46/230.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 0.3 mg/kg IV Push 0.4 mg/kg IV Push
0.4 mg/kg/h IV
Infusion

Cmax (ng/mL) 230.95 ± 54.02 358.62 ± 73.98 444.30 ± 88.12

Tmax (h) 0.08 0.08 1.60 ± 2.26

AUC0-t (ng·h/mL) 193.53 ± 45.19 285.61 ± 46.57 2609.02 ± 498.20

AUC0-∞ (ng·h/mL) 209.90 ± 48.12 302.44 ± 50.19 2627.33 ± 499.89

t1/2 (h) 1.55 ± 0.38 1.34 ± 0.19 1.35 ± 0.23

CL (L/kg/h) 1.50 ± 0.35 1.35 ± 0.22 0.32 ± 0.06

V (L/kg) 3.40 ± 1.44 2.60 ± 0.35 0.61 ± 0.15

Table 2: Population Pharmacokinetic Parameters of Nifekalant in Healthy Chinese

Volunteers[2]

Parameter Population Mean Value

Clearance (CL) 53.8 L/h

Central Volume of Distribution (Vc) 8.27 L

Peripheral Volume of Distribution (Vp) 45.6 L

Table 3: Pharmacokinetic Parameters of Nifekalant in Beagle Dogs Following a Single

Intravenous Dose of 3.125 mg/kg[7]
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Parameter Mean Value

Cmax (ng/mL) 4532.8 ± 1234.5

Tmax (min) 5

AUC0-t (ng·h/mL) 3456.7 ± 876.5

AUC0-∞ (ng·h/mL) 3567.8 ± 912.3

t1/2 (h) 1.23 ± 0.34

CL (L/h/kg) 0.89 ± 0.21

Vd (L/kg) 1.54 ± 0.45

Experimental Protocols
Human Pharmacokinetic Study Protocol
A single-center, randomized, double-blind, dose-ascending, placebo-controlled study was

conducted in 42 healthy Chinese volunteers.[5] The study involved three dose plans: a loading

dose on Day 1 (0.15, 0.3, or 0.5 mg/kg), and a loading dose followed by a maintenance dose

(0.2, 0.4, or 0.8 mg/kg/h) on Day 4.[5] Venous blood samples were collected at predetermined

time points for pharmacokinetic analysis.[5]

Study Design
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Caption: Experimental workflow for a human pharmacokinetic study of Nifekalant.
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Bioanalytical Method for Nifekalant Quantification in
Human Plasma
A high-performance liquid chromatography (HPLC) method with UV detection has been

validated for the determination of Nifekalant in human plasma.[4]

Sample Preparation:[4]

To 0.5 mL of plasma, add 40 µL of Ornidazole internal standard (10 µg/mL).

Acidify with 50 µL of 0.1 mol/mL hydrochloric acid.

Add 4 mL of ethyl acetate and vortex for 2 minutes.

Centrifuge at 5000 rpm for 5 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject 20 µL into the HPLC system.

Chromatographic Conditions:[4]

Column: ODS3 (250 mm × 4.6 mm, 5 µm)

Mobile Phase: Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v)

Flow Rate: 1 mL/min

Detection: UV at 270 nm

Linear Range: 5-1000 ng/mL

Lower Limit of Quantification (LLOQ): 5 ng/mL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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